molecular formula C8H6ClN3O2 B11889010 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B11889010
M. Wt: 211.60 g/mol
InChI Key: APVAQJYFHIGLBA-UHFFFAOYSA-N
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Description

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is known for its significant biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed arylation reactions. For instance, 8-aminoimidazo[1,2-a]pyridine can be synthesized using palladium catalysis, which facilitates the arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using commercially available precursors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions typically yield arylated imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions yield oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the amino and chloro groups enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,10H2,(H,13,14)

InChI Key

APVAQJYFHIGLBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)N

Origin of Product

United States

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